(2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)acetic acid
Overview
Description
(2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)acetic acid is a complex organic compound characterized by its unique dioxinopyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the dioxinopyridine core, followed by the introduction of the acetic acid moiety. Key steps include:
Formation of the Dioxinopyridine Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of the acetic acid group through esterification or amidation reactions, often using reagents like acetic anhydride or acetyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: For more efficient and scalable production, continuous flow reactors can be employed to streamline the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the dioxinopyridine ring, potentially opening the ring or reducing double bonds.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the pyridine ring or the dioxinopyridine moiety.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Reduced dioxinopyridine derivatives.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Chemistry:
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: Potential use as a scaffold for designing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: Utilized in the development of probes for studying biological processes at the molecular level.
Industry:
Polymer Science: Incorporation into polymers to impart specific properties such as increased stability or reactivity.
Agriculture: Potential use in the development of agrochemicals for pest control or plant growth regulation.
Mechanism of Action
The mechanism by which (2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)acetic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The dioxinopyridine structure allows for specific binding interactions, influencing biological pathways and processes.
Comparison with Similar Compounds
- (2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol
- (2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)ethylamine
Comparison:
- Structural Differences: While similar in the dioxinopyridine core, these compounds differ in their functional groups (e.g., acetic acid vs. methanol or ethylamine).
- Chemical Properties: The presence of different functional groups affects their reactivity and potential applications. For instance, the acetic acid derivative may have different solubility and reactivity compared to the methanol or ethylamine derivatives.
- Applications: Each compound’s unique properties make it suitable for different applications, such as drug development, catalysis, or material science.
This detailed overview provides a comprehensive understanding of (2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)acetic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-7-11-9(6-16-12(2,3)17-11)8(5-13-7)4-10(14)15/h5H,4,6H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAXGMKHMBYWPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC(OC2)(C)C)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90295948 | |
Record name | (2,2,8-trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90295948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6563-00-4 | |
Record name | NSC118228 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118228 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC106481 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106481 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2,2,8-trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90295948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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